Dyrk2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

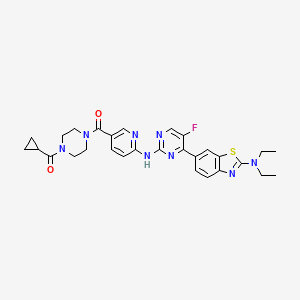

C29H31FN8O2S |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

cyclopropyl-[4-[6-[[4-[2-(diethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridine-3-carbonyl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C29H31FN8O2S/c1-3-36(4-2)29-33-22-9-7-19(15-23(22)41-29)25-21(30)17-32-28(35-25)34-24-10-8-20(16-31-24)27(40)38-13-11-37(12-14-38)26(39)18-5-6-18/h7-10,15-18H,3-6,11-14H2,1-2H3,(H,31,32,34,35) |

InChI Key |

KQSCYRQTJHYJBU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C=C(C=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C(=O)N5CCN(CC5)C(=O)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dyrk2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that plays a pivotal, yet complex, role in numerous cellular processes, including cell cycle regulation, DNA damage response, and proteostasis. Its dysregulation is implicated in various pathologies, most notably cancer, where it can function as both a tumor suppressor and a pro-survival factor depending on the cellular context. Dyrk2-IN-1 is a potent, orally bioavailable small-molecule inhibitor of DYRK2.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its direct enzymatic inhibition and the resultant downstream cellular consequences. This document synthesizes current understanding, presents quantitative data for relevant inhibitors, outlines key experimental methodologies, and provides visual diagrams of the core pathways to serve as a resource for researchers in oncology and drug development.

Introduction to DYRK2

DYRK2 is a member of the DYRK family of protein kinases, which belong to the larger CMGC group. A defining feature of DYRKs is their dual-specificity; they autophosphorylate a tyrosine residue in their activation loop during translation, a step essential for their maturation and activation.[2][3] Post-maturation, DYRK2 functions exclusively as a serine/threonine kinase, phosphorylating a diverse range of substrate proteins to control their activity, stability, and subcellular localization.[4][5]

DYRK2's role in cancer is notably dualistic. In some contexts, it acts as a tumor suppressor by promoting the degradation of oncogenic proteins like c-Myc and c-Jun, or by phosphorylating the p53 tumor suppressor to induce apoptosis following DNA damage.[6][7] Conversely, in cancers such as triple-negative breast cancer (TNBC) and multiple myeloma, which are highly dependent on the proteasome, DYRK2 takes on a pro-tumorigenic role.[4][8][9] It achieves this by phosphorylating and activating the 26S proteasome and the heat-shock factor 1 (HSF1), helping cancer cells cope with high proteotoxic stress.[4] This duality makes DYRK2 a compelling, albeit complex, therapeutic target.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as Compound 54 in some literature) is a potent and selective, orally bioavailable inhibitor of DYRK2 with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[1][10] Its development has been particularly focused on its therapeutic potential in prostate cancer, where high DYRK2 expression is correlated with poorer outcomes.[6][10][11] Like most kinase inhibitors, this compound is an ATP-competitive inhibitor.[12][13]

The primary mechanism of action for this compound is the direct inhibition of the kinase's catalytic activity. It binds to the ATP-binding pocket of DYRK2, preventing the binding of ATP and the subsequent transfer of a gamma-phosphate group to the serine or threonine residues of its substrates.[12][13] This effectively blocks all downstream signaling events that are dependent on DYRK2's kinase function.

Cellular Consequences of DYRK2 Inhibition

By blocking DYRK2's kinase activity, this compound modulates multiple critical signaling pathways. The net effect on a cell or tumor depends on which DYRK2-mediated pathways are dominant in that specific biological context.

In certain cancers, a key pro-survival function of DYRK2 is the maintenance of proteostasis to manage high levels of misfolded or damaged proteins.[4]

-

26S Proteasome Activation: DYRK2 directly phosphorylates the Rpt3 subunit of the 19S regulatory particle of the proteasome, which enhances its activity.[8][9] Inhibition by this compound prevents this phosphorylation, leading to reduced proteasome activity, accumulation of toxic protein aggregates, and induction of apoptosis. This is a primary mechanism for its anti-cancer effects in proteasome-addicted tumors.[13]

-

HSF1 Activation: DYRK2 also phosphorylates Heat Shock Factor 1 (HSF1) at Ser320 and Ser326, promoting its stability and transcriptional activity.[4] HSF1, in turn, drives the expression of chaperone proteins that aid in protein folding. This compound blocks this activation, further contributing to proteotoxic stress.

DYRK2 is a key regulator of the stability of several oncogenic proteins and tumor suppressors.

-

Oncogene Stability: DYRK2 often acts as a priming kinase for GSK3β, leading to the phosphorylation-dependent ubiquitination and degradation of transcription factors like c-Jun and c-Myc.[5][6] By inhibiting DYRK2, this compound can lead to the stabilization and accumulation of these proteins.

-

Tumor Suppressor (p53) Activation: In response to genotoxic stress, DYRK2 is activated and phosphorylates p53 at Serine 46.[2][7] This specific phosphorylation is a key step in inducing p53-mediated apoptosis.[7] Inhibition of DYRK2 would therefore abrogate this pro-apoptotic signal, a key consideration for combination therapies.

-

Protein Synthesis: Recent studies have identified 4E-binding protein 1 (4E-BP1) as a novel DYRK2 substrate.[14][15][16] DYRK2 phosphorylates 4E-BP1 at multiple sites.[16] Inhibition by a selective inhibitor (C17) was shown to suppress this phosphorylation, suggesting that this compound could impact the regulation of protein synthesis.[15][16]

Quantitative Data: Inhibitor Potency

The potency of this compound is best understood in the context of other known DYRK2 inhibitors. The following table summarizes the IC50 values for several compounds against DYRK2 and other related kinases, where data is available.

| Inhibitor | DYRK2 IC50 (nM) | Other Kinase IC50 (nM) | Reference |

| This compound (Cmpd 54) | 14 | High selectivity reported | [1][10] |

| YK-2-69 | 9 | High selectivity over other DYRKs | [11][17] |

| C17 | Single-digit nM | Highly selective vs 467 kinases | [8][16] |

| LDN-192960 | 48 | Haspin (10 nM) | [17] |

| Dyrk1A-IN-4 | 6 | DYRK1A (2 nM) | [17] |

| GSK-626616 | Similar to DYRK3 | DYRK3 (0.7 nM), DYRK1A | [17] |

This table is for comparative purposes. Assay conditions can vary between studies, affecting absolute IC50 values.

Experimental Protocols

This protocol outlines a common method to determine the IC50 of an inhibitor like this compound by measuring the amount of ATP consumed during the kinase reaction.

Objective: To quantify the inhibitory effect of this compound on DYRK2 kinase activity.

Principle: The amount of ADP produced in the kinase reaction is measured. A proprietary reagent depletes the remaining ATP, and then ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to produce a light signal. The signal is proportional to kinase activity.[2][3]

Materials:

-

Recombinant human DYRK2 enzyme

-

DYRK2 peptide substrate (e.g., DYRKtide)[3]

-

Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)

-

ATP solution

-

This compound (or other test compound) serially diluted in DMSO

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Add a small volume (e.g., 2 µL) of each dilution to the assay plate wells. Include DMSO-only wells as a "no inhibition" control.

-

Kinase Reaction Preparation: Prepare a master mix containing the kinase assay buffer, recombinant DYRK2 enzyme, and the peptide substrate.

-

Initiate Reaction: Add the kinase/substrate mix to the wells containing the inhibitor. Allow a brief pre-incubation (10-15 minutes) at room temperature for the inhibitor to bind to the enzyme.

-

Add ATP: To start the reaction, add ATP to all wells to a final concentration near the Km for DYRK2 (e.g., 10 µM).[2]

-

Incubation: Incubate the plate at room temperature (or 30°C) for a fixed time (e.g., 60 minutes).[2] The time should be within the linear range of the reaction.

-

Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[2][3]

-

Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides the luciferase/luciferin for the light-producing reaction. Incubate for 30 minutes at room temperature.[2]

-

Readout: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Objective: To confirm that this compound inhibits DYRK2 activity inside cells by measuring the phosphorylation of a known substrate.

Principle: Treat cells with this compound and measure the phosphorylation status of a known DYRK2 substrate, such as 4E-BP1 or proteasome subunit Rpt3, using phospho-specific antibodies. A decrease in the phosphorylated form of the substrate indicates target engagement.

Materials:

-

Prostate cancer cell line (e.g., PC-3, DU145) or other relevant cell line

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

SDS-PAGE and Western Blot: Normalize protein amounts for all samples. Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-4E-BP1) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for the total form of the protein (anti-total-4E-BP1) and a loading control (anti-β-actin).

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates cellular inhibition of DYRK2 by this compound.[14]

Conclusion

This compound is a potent and selective inhibitor that targets the ATP-binding site of the DYRK2 kinase. Its mechanism of action translates into significant and context-dependent cellular effects. In cancer models reliant on high proteasome activity, such as prostate cancer, its primary anti-tumor effect stems from the disruption of proteostasis.[4][6] However, its influence on other fundamental pathways, including cell cycle control via oncogene stability and the DNA damage response via p53, highlights the complexity of targeting this kinase. The continued study of this compound and other selective inhibitors is crucial for fully elucidating the therapeutic window for DYRK2 inhibition and developing effective treatment strategies for relevant human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

- 10. Discovery of Potent, Selective, and Orally Bioavailable DYRK2 Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer | GU Oncology Now [guoncologynow.com]

- 12. scbt.com [scbt.com]

- 13. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

Dyrk2-IN-1: A Technical Guide to its Discovery and Development as a Potent and Selective DYRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and characterization of Dyrk2-IN-1 (also designated as Compound 54), a potent, selective, and orally bioavailable inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). This compound has emerged as a promising therapeutic candidate, particularly for the treatment of prostate cancer. This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for its evaluation, and visualizes its impact on key signaling pathways.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a member of the CMGC group of kinases, playing a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1] Aberrant DYRK2 activity has been implicated in the pathogenesis of several diseases, with a growing body of evidence highlighting its role as a potential therapeutic target in oncology.[2] In prostate cancer, DYRK2 is often highly expressed and its knockdown has been shown to significantly reduce tumor burden in preclinical models, making it an attractive target for drug discovery.[3] this compound was identified through a systematic drug discovery effort aimed at developing potent and selective inhibitors of DYRK2 for the treatment of prostate cancer.[4]

Discovery and Development of this compound

This compound (Compound 54) was discovered through a process of virtual screening followed by systematic structural optimization.[4] The initial virtual screening of a compound library identified a lead inhibitor with a DYRK2 inhibitory activity (IC50) of 9681 nM.[4] Subsequent structure-activity relationship (SAR) studies and chemical synthesis led to the development of this compound, which demonstrated a significantly improved inhibitory potency with an IC50 of 14 nM.[4][5]

Synthesis

While the detailed, step-by-step synthesis protocol for this compound (Compound 54) is not publicly disclosed in the primary literature, the discovery process involved the structural optimization of an initial hit compound. This process typically involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related potent DYRK2 inhibitors.

Table 1: In Vitro Potency and Selectivity of this compound (Compound 54)

| Parameter | Value | Reference |

| DYRK2 IC50 | 14 nM | [4][5] |

| Kinase Selectivity | High (against a panel of 215 kinases) | [4] |

Table 2: In Vitro and In Vivo Efficacy of this compound (Compound 54)

| Assay | Cell Line / Model | Endpoint | Result | Reference |

| Cell Proliferation | Prostate Cancer Cells | Inhibition of Growth | Significant Suppression | [4] |

| Cell Metastasis | Prostate Cancer Cells | Inhibition of Metastasis | Significant Suppression | [4] |

| In Vivo Tumor Growth | Prostate Cancer Xenograft | Tumor Growth Inhibition | Potent Activity | [4] |

| Bioavailability | In Vivo | Oral Bioavailability | Favorable | [4] |

| Safety | In Vivo | Safety Profile | High | [4] |

Table 3: Potency of Other Selective DYRK2 Inhibitors

| Compound | DYRK2 IC50 | Reference |

| YK-2-69 | Not specified in provided abstracts | [3][6] |

| Compound 43 | 0.6 nM | [2][7] |

Mechanism of Action and Signaling Pathways

DYRK2 inhibition by compounds like this compound impacts several critical signaling pathways in prostate cancer cells, leading to reduced proliferation, migration, and increased apoptosis.[3][4] Transcriptome analysis of cells treated with a potent DYRK2 inhibitor revealed significant changes in gene expression related to key cancer-associated pathways.[3]

Key Signaling Pathways Modulated by DYRK2 Inhibition

-

MYC Targets: Inhibition of DYRK2 leads to the significant downregulation of MYC target genes, which are crucial for cell proliferation and tumor growth.[3]

-

Cell Cycle Regulation: DYRK2 inhibition causes G0/G1 cell cycle arrest.[8] This is associated with the upregulation of the cell cycle inhibitor p27 and downregulation of CDK4, CDK6, and phosphorylated retinoblastoma protein (p-RB).[2]

-

Apoptosis: Treatment with DYRK2 inhibitors promotes apoptosis, as evidenced by the upregulation of p53 and cleaved PARP, and downregulation of the X-linked inhibitor of apoptosis protein (XIAP).[2]

-

Epithelial-Mesenchymal Transition (EMT): DYRK2 inhibition can suppress EMT, a process critical for cancer metastasis. This is supported by the observed upregulation of E-cadherin.[4]

-

Downstream Gene Regulation: Transcriptome analysis has identified several downstream genes regulated by DYRK2, including the downregulation of oncogenes RRS1 and GRWD1, and the upregulation of tumor suppressors CCNG2 and YPEL3.[3]

Signaling Pathway Diagrams

Caption: this compound inhibits DYRK2, leading to downstream effects on cell signaling.

Caption: The discovery and development workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of DYRK2 inhibitors. These protocols are based on standard methods reported in the field.

DYRK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-

Reagents:

-

DYRK2 enzyme

-

Substrate (e.g., DYRKtide peptide)

-

ATP

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer

-

-

Procedure: a. Dilute the DYRK2 enzyme, substrate, ATP, and test compound to the desired concentrations in Kinase Buffer. b. In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control). c. Add 2 µl of the diluted DYRK2 enzyme. d. Add 2 µl of the substrate/ATP mixture to initiate the reaction. e. Incubate the plate at room temperature for 60 minutes. f. Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. g. Incubate at room temperature for 40 minutes. h. Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. i. Incubate at room temperature for 30 minutes. j. Measure the luminescence using a plate reader. k. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Prostate cancer cell lines (e.g., DU145, 22Rv1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

-

Procedure: a. Seed the prostate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours at 37°C. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Prostate cancer cells (e.g., 22Rv1)

-

This compound formulated for oral administration

-

Vehicle control

-

-

Procedure: a. Subcutaneously inject prostate cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). c. Randomize the mice into treatment and control groups. d. Administer this compound or vehicle control orally to the respective groups at a predetermined dose and schedule. e. Monitor tumor volume and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry). g. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

This compound is a potent and selective inhibitor of DYRK2 with promising preclinical activity against prostate cancer. Its mechanism of action involves the modulation of key signaling pathways that control cell proliferation, survival, and metastasis. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers working on DYRK2-targeted therapies. Further investigation into the clinical potential of this compound and similar compounds is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HERA [hera.testing.sedici.unlp.edu.ar]

- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry strategies towards the development of non-covalent SARS-CoV-2 Mpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Dyrk2-IN-1: A Potent and Selective Inhibitor of DYRK2 for Prostate Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dyrk2-IN-1, also identified as compound 54, is a potent, selective, and orally bioavailable inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). With a half-maximal inhibitory concentration (IC50) of 14 nM for DYRK2, this small molecule has emerged as a significant tool for investigating the role of DYRK2 in cellular processes and as a potential therapeutic candidate, particularly in the context of prostate cancer. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, including detailed protocols for key assays and visualizations of relevant biological pathways.

Introduction to DYRK2 and Its Role in Cancer

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that also possesses autophosphorylation activity on a tyrosine residue within its activation loop. It is a member of the CMGC group of kinases and is implicated in a wide array of cellular functions, including cell cycle regulation, apoptosis, and proteasomal degradation. The role of DYRK2 in cancer is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and oncogenic functions. In prostate cancer, DYRK2 has been identified as a potential therapeutic target, with its inhibition leading to reduced cancer cell proliferation and metastasis.

This compound: Mechanism of Action and Biochemical Profile

This compound functions as an ATP-competitive inhibitor, binding to the active site of the DYRK2 kinase and preventing the phosphorylation of its downstream substrates. This inhibition of DYRK2's catalytic activity disrupts the signaling pathways that are dependent on this kinase.

Potency and Selectivity

This compound demonstrates high potency against its primary target, DYRK2. A key aspect of its utility as a research tool and potential therapeutic is its selectivity, which minimizes off-target effects.

| Kinase Target | IC50 (nM) |

| DYRK2 | 14 |

Table 1: In vitro inhibitory activity of this compound against DYRK2.

Furthermore, when tested against a panel of 215 different kinases, this compound exhibited high selectivity, underscoring its specificity for DYRK2.[1]

In Vitro Efficacy in Prostate Cancer Models

The anti-cancer properties of this compound have been evaluated in various prostate cancer cell lines, demonstrating its ability to inhibit key processes involved in tumor progression.

Anti-proliferative Activity

This compound has been shown to significantly suppress the growth of prostate cancer cells.

| Cell Line | IC50 (µM) |

| 22Rv1 | 0.89 |

| DU145 | 1.35 |

Table 2: Anti-proliferative activity of this compound in human prostate cancer cell lines.

Inhibition of Metastasis

In addition to its effects on proliferation, this compound also impairs the metastatic potential of prostate cancer cells by inhibiting their migration and invasion capabilities.

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound has been further substantiated in preclinical animal models of prostate cancer.

Xenograft Tumor Models

In vivo studies using xenograft models with human prostate cancer cells have shown that oral administration of this compound leads to a significant reduction in tumor growth.[1] This demonstrates the compound's efficacy in a living organism.

Pharmacokinetic Profile

This compound possesses favorable pharmacokinetic properties, including good oral bioavailability, which is a crucial characteristic for a potential drug candidate.[1]

| Parameter | Value |

| Bioavailability (F%) | Favorable (Specific value to be extracted from the primary source) |

Table 3: Pharmacokinetic parameters of this compound.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on DYRK2 has significant downstream effects on various signaling pathways implicated in cancer.

Caption: Mechanism of this compound Action.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of this compound.

DYRK2 Kinase Assay

-

Objective: To determine the in vitro inhibitory potency of this compound against DYRK2.

-

Methodology: A common method is a radiometric assay using a peptide substrate or a luminescence-based assay that measures ATP consumption.

-

Recombinant human DYRK2 enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.

-

This compound is added at various concentrations to determine its effect on the kinase activity.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the viability and proliferation of prostate cancer cells.

-

Methodology:

-

Prostate cancer cells (e.g., 22Rv1, DU145) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well.

-

The cells are incubated for a further 4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

-

Wound Healing Assay

-

Objective: To evaluate the effect of this compound on the migration of prostate cancer cells.

-

Methodology:

-

Prostate cancer cells are grown to a confluent monolayer in a multi-well plate.

-

A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

-

The cells are washed to remove debris and then incubated with media containing various concentrations of this compound or a vehicle control.

-

Images of the wound are captured at different time points (e.g., 0 and 24 hours).

-

The rate of wound closure is quantified by measuring the change in the wound area over time.

-

In Vivo Xenograft Study

-

Objective: To determine the anti-tumor efficacy of this compound in a preclinical animal model.

-

Methodology:

-

Human prostate cancer cells (e.g., DU145) are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

-

Conclusion

This compound is a valuable pharmacological tool for the study of DYRK2 biology. Its high potency, selectivity, and favorable drug-like properties make it a promising lead compound for the development of novel therapeutics for prostate cancer and potentially other malignancies where DYRK2 plays a critical role. The data and protocols presented in this guide are intended to facilitate further research into the function of this compound and its therapeutic applications.

References

Dyrk2-IN-1: A Technical Guide to its Role in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that belongs to the CMGC group of kinases. It plays a crucial, albeit complex, role in a multitude of cellular processes, including cell cycle progression, apoptosis, DNA damage response, and proteostasis.[1][2] The functional outcomes of DYRK2 activity are highly context-dependent, with reports describing it as both a tumor suppressor and an oncogene in different cancer types.[3][4] This functional duality makes DYRK2 a compelling target for investigation and therapeutic intervention.

Dyrk2-IN-1 is a potent and selective small-molecule inhibitor of DYRK2.[5] As a chemical probe, it is an invaluable tool for elucidating the specific roles of DYRK2 in various signal transduction pathways and for exploring the therapeutic potential of DYRK2 inhibition. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Quantitative Data on DYRK2 Inhibitors

The efficacy of small-molecule inhibitors is a critical aspect of their utility as research tools and potential therapeutics. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Inhibitor | Target Kinase | IC50 (nM) | Notes |

| This compound (Compd 54) | DYRK2 | 14 | Orally bioavailable; being studied for prostate cancer.[5] |

| C17 | DYRK2 | Single-digit nM | Highly selective against a panel of 467 other human kinases.[6][7] |

| LDN192960 | DYRK2 | 53 | A selective DYRK2 inhibitor.[6] |

| Compound 6 | DYRK2 | 17 | A potent inhibitor based on the LDN192960 scaffold.[6] |

| Curcumin Analog A1 | DYRK2 | 28 | |

| Curcumin Analog A2 | DYRK2 | 19 | |

| Curcumin Analog A3 | DYRK2 | 24 | |

| Curcumin | DYRK2 | 10 |

Core Signaling Pathways Modulated by this compound

Inhibition of DYRK2 by this compound has profound effects on several key signaling cascades. DYRK2 can act directly on substrates or as a "priming" kinase that phosphorylates a substrate, enabling subsequent phosphorylation by another kinase, often GSK3β.[8][9]

p53-Mediated Apoptosis Pathway

In response to genotoxic stress, DYRK2 plays a critical role in the activation of the tumor suppressor p53.[3] Upon DNA damage, the ATM kinase phosphorylates and stabilizes DYRK2, leading to its accumulation in the nucleus.[8] Nuclear DYRK2 then directly phosphorylates p53 at Serine 46 (Ser46), a key post-translational modification that promotes the transcription of pro-apoptotic genes, leading to cell death.[3][8] Inhibition of DYRK2 with this compound would be expected to abrogate this phosphorylation event, thereby suppressing p53-mediated apoptosis in response to DNA damage.

Regulation of Cell Cycle Progression via c-Myc and c-Jun

DYRK2 is a key regulator of the G1/S transition of the cell cycle through its role in promoting the degradation of the oncoproteins c-Myc and c-Jun.[8][10] DYRK2 acts as a priming kinase, phosphorylating c-Myc at Serine 62 and c-Jun at Serine 243.[8] This initial phosphorylation event is a prerequisite for subsequent phosphorylation by GSK3β, which marks them for ubiquitination by the SCF E3 ligase complex and subsequent proteasomal degradation.[8] By inhibiting DYRK2, this compound prevents this priming step, leading to the stabilization and accumulation of c-Myc and c-Jun, which can drive aberrant cell proliferation.

Oncogenic Proteostasis Regulation via HSF1 and the 26S Proteasome

In certain cancers, such as triple-negative breast cancer (TNBC) and multiple myeloma, DYRK2 takes on an oncogenic role by maintaining proteostasis, which allows cancer cells to survive high levels of proteotoxic stress.[3][4] DYRK2 promotes proteostasis through a two-pronged mechanism:

-

HSF1 Activation: DYRK2 phosphorylates the heat-shock factor 1 (HSF1) at Serines 320 and 326, promoting its nuclear stability and transcriptional activity.[3][11] HSF1, in turn, drives the expression of chaperone proteins that aid in protein folding.[11]

-

Proteasome Activation: DYRK2 directly phosphorylates the Rpt3 subunit of the 26S proteasome at Threonine 25, enhancing its activity and the degradation of misfolded proteins.[6]

Inhibition of DYRK2 with this compound disrupts both arms of this pathway, leading to an accumulation of misfolded proteins, overwhelming proteotoxic stress, and subsequent cancer cell death.[3][11]

Negative Regulation of Type I Interferon Signaling

DYRK2 also plays a role in the innate immune response by negatively regulating the production of type I interferons (IFNs). It achieves this by directly phosphorylating TANK-binding kinase 1 (TBK1) at Serine 527.[3][12] This phosphorylation event leads to the degradation of TBK1, which is a critical kinase required for the activation of the transcription factor IRF3 and the subsequent expression of IFN-β.[12] Therefore, inhibiting DYRK2 with this compound would stabilize TBK1, potentially enhancing the type I interferon response to viral infections.

Key DYRK2 Substrates

The diverse functions of DYRK2 are mediated through its phosphorylation of a wide range of substrates. Inhibition with this compound will affect the phosphorylation status and function of these proteins.

| Substrate | Phosphorylation Site(s) | Biological Process | Consequence of Phosphorylation |

| p53 | Ser46 | Apoptosis, Tumor Suppression | Activation of pro-apoptotic gene transcription.[3][8] |

| c-Myc | Ser62 | Cell Cycle, Proliferation | Priming for GSK3β phosphorylation and degradation.[8][10] |

| c-Jun | Ser243 | Cell Cycle, Proliferation | Priming for GSK3β phosphorylation and degradation.[8] |

| HSF1 | Ser320, Ser326 | Proteostasis, Stress Response | Increased nuclear stability and transcriptional activity.[3][11] |

| 26S Proteasome (Rpt3) | Thr25 | Proteostasis, Protein Degradation | Enhanced proteasome activity.[6] |

| SNAIL | Ser104 | Epithelial-Mesenchymal Transition (EMT) | Priming for GSK3β phosphorylation and degradation.[3] |

| TERT | Ser457 | Telomere Maintenance | Promotes ubiquitination and degradation.[1][13] |

| TBK1 | Ser527 | Innate Immunity | Promotes degradation, suppressing IFN-I response.[3][12] |

| eIF2Bε | Ser539 | Protein Synthesis | Priming for GSK3β-mediated inhibition of translation.[3][14] |

| Katanin p60 | Ser42, Ser109, Thr133 | Mitosis, Microtubule Severing | Promotes proteasomal degradation.[8] |

Experimental Protocols & Workflows

The following are generalized protocols for key experiments used to characterize the effects of DYRK2 inhibitors like this compound.

In Vitro Kinase Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified DYRK2. The ADP-Glo™ Kinase Assay is a common method.

Methodology:

-

Prepare Reagents: Reconstitute recombinant full-length human DYRK2, a suitable substrate peptide (e.g., a synthetic peptide derived from a known substrate), and ATP. Prepare a serial dilution of this compound.

-

Kinase Reaction: In a 96-well plate, combine DYRK2 enzyme, substrate, and kinase reaction buffer. Add the serially diluted this compound or vehicle control (e.g., DMSO).

-

Initiate Reaction: Start the reaction by adding a defined concentration of ATP. Incubate at 30°C for a specified time (e.g., 15-60 minutes).

-

Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescent signal on a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of Substrate Phosphorylation

This method is used to determine if this compound can inhibit the phosphorylation of a specific DYRK2 substrate within a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., prostate cancer cells, TNBC cells) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified duration. If the pathway is inducible, add the appropriate stimulus (e.g., a DNA damaging agent to study p53-pS46).

-

Protein Extraction: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated form of the DYRK2 substrate (e.g., anti-phospho-p53 Ser46). Also, probe separate blots or strip and re-probe the same blot with antibodies for the total substrate protein and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, normalized to the loading control.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Acclimatization: House immunodeficient mice (e.g., nude or NSG mice) in a pathogen-free facility and allow them to acclimatize. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer vehicle to the control group.

-

Monitoring: Monitor tumor volume (using calipers), body weight, and the general health of the mice throughout the study.

-

Study Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice.

-

Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry (IHC) to assess target engagement (e.g., staining for p-p53) or Western blotting.

Conclusion

This compound is a powerful chemical tool for dissecting the complex and often contradictory roles of DYRK2 in cellular signaling. Its ability to potently and selectively inhibit DYRK2 allows researchers to probe its function in pathways ranging from cell cycle control and apoptosis to proteostasis and innate immunity. The data and methodologies presented in this guide provide a framework for utilizing this compound to further unravel the biology of DYRK2 and to evaluate its potential as a therapeutic target in diseases such as cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Engagement of DYRK2 in proper control for cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engagement of DYRK2 in proper control for cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dyrk2 gene transfer suppresses hepatocarcinogenesis by promoting the degradation of Myc and Hras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual inhibition of HSF1 and DYRK2 impedes cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DYRK2 Negatively Regulates Type I Interferon Induction by Promoting TBK1 Degradation via Ser527 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional Roles of DYRK2 as a Tumor Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DYRK2 negatively regulates cardiomyocyte growth by mediating repressor function of GSK-3β on eIF2Bε - PubMed [pubmed.ncbi.nlm.nih.gov]

Dyrk2-IN-1: A Chemical Probe for Interrogating DYRK2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, DNA damage response, apoptosis, and proteostasis.[1] Its dysregulation has been implicated in the pathogenesis of various diseases, most notably cancer, making it an attractive target for therapeutic intervention. The development of potent and selective chemical probes is essential for elucidating the complex biology of DYRK2 and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of Dyrk2-IN-1, a recently developed, potent, and orally bioavailable inhibitor of DYRK2, and serves as a resource for its application as a chemical probe in biomedical research.

This compound: A Potent and Selective Chemical Probe

This compound (also referred to as Compound 54) has emerged as a valuable tool for studying DYRK2 function due to its high potency and selectivity.[2][3] In addition to this compound, this guide will also reference data from other well-characterized DYRK2 inhibitors, such as C17 and YK-2-69, to provide a broader context for the chemical interrogation of DYRK2.[4][5]

Data Presentation: Quantitative Analysis of DYRK2 Inhibitors

The following tables summarize the key quantitative data for this compound and other notable DYRK2 inhibitors, facilitating a comparative assessment of their biochemical and cellular activities.

Table 1: Biochemical Activity of DYRK2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound (Compound 54) | DYRK2 | 14 | Biochemical Kinase Assay | [2] |

| C17 | DYRK2 | 9 | Biochemical Kinase Assay | [6] |

| YK-2-69 | DYRK2 | 9 | Biochemical Kinase Assay | [7] |

| LDN192960 | DYRK2 | 48 | Biochemical Kinase Assay | [8] |

Table 2: Kinase Selectivity Profile of DYRK2 Inhibitors

| Compound | Number of Kinases Profiled | Selectivity Highlights | Reference |

| This compound (Compound 54) | 215 | High selectivity | [3] |

| C17 | 467 | High selectivity; weak inhibition of DYRK3 (IC50 = 68 nM), no inhibition of DYRK1A/1B (IC50 > 2000 nM) | [6] |

| YK-2-69 | 370 | High selectivity | [9] |

| LDN192960 | Not specified | Also inhibits Haspin (IC50 = 10 nM) | [8] |

Table 3: Cellular Activity of DYRK2 Inhibitors in Prostate Cancer Models

| Compound | Cell Line(s) | Observed Effects | In Vivo Efficacy | Reference | | :--- | :--- | :--- | :--- | | This compound (Compound 54) | Prostate Cancer Cells | Suppressed proliferation and metastasis | Potent tumor growth inhibitory activity |[3] | | YK-2-69 | DU145, PC-3, 22Rv1 | Suppressed cell proliferation and metastasis, promoted apoptosis, caused G1 arrest | More potent than enzalutamide in a xenograft model |[9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of chemical probes. This section outlines key experimental protocols for characterizing the activity of DYRK2 inhibitors.

Biochemical Kinase Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro potency of a DYRK2 inhibitor. Specific parameters may need optimization.

-

Reagents and Materials:

-

Recombinant full-length human DYRK2 protein

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Substrate peptide (e.g., Woodtide or a specific DYRK2tide)[10]

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[11]

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant DYRK2 enzyme, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[10][11]

-

Cellular Proliferation Assay (Example using Prostate Cancer Cells)

This protocol describes a method to assess the effect of a DYRK2 inhibitor on the proliferation of cancer cells.

-

Reagents and Materials:

-

Prostate cancer cell lines (e.g., DU145, 22Rv1)

-

Complete cell culture medium

-

Test inhibitor (e.g., this compound)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

-

Procedure:

-

Seed prostate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test inhibitor or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).

-

In Vivo Xenograft Model (Example using Prostate Cancer)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DYRK2 inhibitor in a mouse model.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Prostate cancer cells (e.g., 22Rv1)

-

Matrigel (or similar)

-

Test inhibitor (e.g., this compound) formulated for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[9]

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key DYRK2 signaling pathways and a typical experimental workflow for characterizing a DYRK2 chemical probe.

Caption: Overview of key DYRK2 signaling pathways.

Caption: Workflow for validating DYRK2 as a target.

Conclusion

This compound represents a significant advancement in the available toolkit for studying DYRK2 biology. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models of prostate cancer, underscore its value as a chemical probe. This guide provides a foundational resource for researchers aiming to utilize this compound and other similar inhibitors to further unravel the multifaceted roles of DYRK2 in health and disease, and to accelerate the development of novel therapeutics targeting this important kinase.

References

- 1. Functional Roles of DYRK2 as a Tumor Regulator [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer | GU Oncology Now [guoncologynow.com]

- 6. DYRK2 inhibitor C17 | DYRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 7. BioCentury - Targeting DYRK2 for prostate cancer [biocentury.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

Methodological & Application

Dyrk2-IN-1 Protocol for In Vitro Studies

Application Note & Protocol

Introduction

Dyrk2-IN-1 is a potent and orally bioavailable inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1] DYRK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and proteostasis.[2][3][4] Its dysregulation has been implicated in the progression of several cancers, including prostate cancer, triple-negative breast cancer, and multiple myeloma, making it a compelling target for therapeutic intervention.[2][5][6] This document provides detailed protocols for the in vitro application of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

DYRK2 is a member of the CMGC kinase family and is involved in diverse signaling pathways.[2][5] It can act as a tumor suppressor by phosphorylating p53 at Serine 46, which promotes apoptosis in response to DNA damage.[2][7] Conversely, in certain cancer contexts, DYRK2 can promote cell survival by regulating proteostasis through the phosphorylation and activation of the 26S proteasome and the heat-shock factor 1 (HSF1).[2] this compound exerts its effect by competitively binding to the ATP-binding site of DYRK2, thereby inhibiting its kinase activity.[8]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound and other relevant DYRK2 inhibitors.

| Compound | IC50 (DYRK2) | Other Kinases Inhibited (IC50) | Reference |

| This compound | 14 nM | Not specified | [1] |

| C17 | 9 nM | Haspin (26 nM), MARK3 (87 nM), DYRK3 (68 nM) | [9] |

| LDN-192960 | 48 nM | Haspin (10 nM) | [10] |

| Compound 6 | 17 nM | DYRK1A (889 nM), DYRK1B (697 nM), DYRK3 (>121 µM), Haspin (45 nM), MARK3 (100 nM) | [11][12] |

| Curcumin | Not specified (not a direct inhibitor) | Acts as a DYRK2 degrader via PROTAC mechanism | [3][5] |

| Harmine | 1.3 µM | DYRK1A (1.9 µM), FLT3, Aurora kinases B and C | [4] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving DYRK2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Updating dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2): molecular basis, functions and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the First Potent DYRK2 Proteolysis Targeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engagement of DYRK2 in proper control for cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

Dyrk2-IN-1: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyrk2-IN-1 is a potent and selective inhibitor of the dual-specificity tyrosine-regulated kinase 2 (DYRK2), with a half-maximal inhibitory concentration (IC50) of 14 nM.[1] DYRK2 is a serine/threonine kinase that plays a complex and often contradictory role in cellular processes, acting as both a tumor suppressor and an oncoprotein depending on the cellular context. It is implicated in the regulation of the 26S proteasome, cell cycle progression, and the stability of key signaling proteins such as p53 and c-Myc. These diverse functions make DYRK2 a compelling target for therapeutic intervention in various diseases, particularly cancer. This compound, also referred to as compound 54 in some literature, has demonstrated the ability to suppress the proliferation and metastasis of prostate cancer cells, highlighting its potential as a valuable tool for cancer research and drug discovery.[1]

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including cell viability assays and Western blotting, to investigate its effects on cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Similar DYRK2 Inhibitors

| Compound | Target(s) | IC50 (DYRK2) | Cell Line(s) | Observed Effects | Reference(s) |

| This compound (Compound 54) | DYRK2 | 14 nM | Prostate Cancer Cells (e.g., DU145, PC3) | Suppressed proliferation and metastasis. | [1] |

| C17 | DYRK2 | Single-digit nM | U266 (Multiple Myeloma) | Inhibition of DYRK2 activity. | |

| LDN-192960 | DYRK2, Haspin | 48 nM | MDA-MB-231 (Triple-Negative Breast Cancer) | Alleviated tumor progression. | |

| CP134 (Degrader) | DYRK2 | - | MM231 (Breast Cancer) | Downregulation of phosphorylated p53 (Ser46) and c-Myc (Ser62) at 1.25-20 µM. |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by DYRK2 and a general workflow for investigating the effects of this compound.

References

Application Notes: Dyrk2-IN-1 in Prostate Cancer Cell Lines

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a significant therapeutic target in prostate cancer (PCa).[1][2][3] DYRK2 is a dual-function kinase, possessing both tyrosine and serine/threonine kinase activity, and is implicated in regulating cell proliferation, apoptosis, and migration.[3][4] Notably, DYRK2 is highly expressed in prostate cancer tissues and cell lines, with elevated levels correlating with higher-risk disease.[1][2][5] Inhibition of DYRK2 has demonstrated considerable anti-tumor effects in preclinical models, making it a compelling target for drug development.[1][2]

This document provides detailed application notes and protocols for the use of a representative DYRK2 inhibitor, referred to here as Dyrk2-IN-1 (using the highly selective inhibitor YK-2-69 as a primary example), in prostate cancer cell line research.

Mechanism of Action

This compound is a highly selective and potent inhibitor of DYRK2.[6] For instance, the specific inhibitor YK-2-69 exhibits an IC50 value of 9 nM for DYRK2 and demonstrates high selectivity over other kinases.[4][6] The mechanism of action of this compound in prostate cancer cells involves the inhibition of DYRK2 kinase activity, which in turn modulates downstream signaling pathways crucial for cancer cell survival and proliferation.

Key mechanistic insights include:

-

Cell Cycle Arrest: Inhibition of DYRK2 leads to a G1 phase arrest in the cell cycle.[2][7] This is associated with a decrease in the levels of cell cycle-related proteins such as phosphorylated retinoblastoma protein (p-RB), cyclin-dependent kinase 4 (CDK4), and CDK6, along with an increase in the cell cycle inhibitor p21.[2]

-

Induction of Apoptosis: this compound treatment promotes apoptosis in prostate cancer cells. This is evidenced by an increase in the levels of p53 and cleaved PARP, and a decrease in the anti-apoptotic protein XIAP.[2]

-

Inhibition of EMT: The inhibitor has been shown to increase the expression of E-cadherin, a marker of the epithelial phenotype, suggesting a role in suppressing the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[2]

-

Modulation of MYC Signaling: Transcriptome analysis has revealed that both DYRK2 knockdown and treatment with inhibitors like YK-2-69 lead to significant inhibition of MYC target genes, which are key drivers of cell cycle progression and proliferation.[2][5]

Data Summary

The following tables summarize the quantitative data for a representative this compound, YK-2-69.

Table 1: In Vitro Potency and Selectivity of YK-2-69

| Parameter | Value | Reference |

| IC50 (DYRK2) | 9 nM | [4][6] |

| Selectivity | >100-fold over other DYRK proteins | [4] |

| Interaction Site | Lys-231 and Lys-234 of DYRK2 | [1][6] |

Table 2: Pharmacokinetic and Safety Profile of YK-2-69

| Parameter | Value | Reference |

| Bioavailability | 56% | [1][8] |

| Maximal Tolerable Dose | >10,000 mg/kg | [1][2] |

Table 3: Effects of YK-2-69 on Prostate Cancer Cell Lines (DU145)

| Experiment | Observation | Reference |

| Cell Proliferation | Significantly suppressed | [2] |

| Metastasis-related activities | Significantly suppressed | [2] |

| Apoptosis | Promoted | [2] |

| Cell Cycle | G1 arrest | [2] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines (e.g., DU145, PC-3, 22Rv1).

-

Materials:

-

Prostate cancer cell lines (DU145, PC-3, or 22Rv1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (e.g., YK-2-69) dissolved in DMSO

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

2. Western Blot Analysis

This protocol is for assessing the levels of specific proteins in prostate cancer cells following treatment with this compound.

-

Materials:

-

Prostate cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-RB, anti-CDK4, anti-CDK6, anti-p21, anti-p53, anti-cleaved PARP, anti-XIAP, anti-E-cadherin, anti-DYRK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

3. Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the cell cycle distribution of prostate cancer cells after this compound treatment.

-

Materials:

-

Prostate cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest the treated cells by trypsinization and wash with PBS.

-

Fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Visualizations

Caption: Mechanism of action of this compound in prostate cancer cells.

Caption: General experimental workflow for studying this compound.

Caption: Key signaling pathways affected by this compound in prostate cancer.

References

- 1. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer | GU Oncology Now [guoncologynow.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BioCentury - Targeting DYRK2 for prostate cancer [biocentury.com]

- 5. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Dyrk2-IN-1 in Quantitative Phosphoproteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyrk2-IN-1 (also known as C17) is a potent and selective small-molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1][2] DYRK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle control, apoptosis, and proteasomal degradation.[3][4][5] Dysregulation of DYRK2 activity has been implicated in several diseases, including cancer.[4][6] this compound provides a valuable tool for elucidating the cellular functions of DYRK2 and for identifying its downstream substrates through quantitative phosphoproteomic analysis. This document provides detailed protocols for the application of this compound in such studies, along with data analysis and visualization guidelines.

Quantitative Phosphoproteomic Data

The following table summarizes the quantitative phosphoproteomic data from a study utilizing this compound (C17) in the U266 human multiple myeloma cell line.[1][7] The data, deposited in the public proteomics repository MassIVE (accession number MSV000087106), reveals novel DYRK2 substrates and signaling pathways.[8]

| Protein | Phosphosite | Fold Change (this compound vs. Control) | p-value |

| 4E-BP1 (EIF4EBP1) | Thr37/Thr46 | -2.5 | <0.05 |

| 4E-BP1 (EIF4EBP1) | Ser65 | -2.1 | <0.05 |

| 4E-BP1 (EIF4EBP1) | Thr70 | -1.8 | <0.05 |

| STIM1 | Ser575 | -2.3 | <0.05 |

| STIM1 | Ser608 | -2.0 | <0.05 |

| STIM1 | Ser629 | -1.9 | <0.05 |

| RPT3 (PSMC4) | Thr25 | -3.0 | <0.01 |

| c-Myc | Ser62 | -2.8 | <0.01 |

| c-Jun | Ser243 | -2.2 | <0.05 |

| SNAIL1 | Ser104 | -2.4 | <0.05 |

Experimental Protocols

Cell Culture and Treatment

Cell Line: U266 (human multiple myeloma)

Culture Medium: RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol:

-

Culture U266 cells in suspension to a density of approximately 1 x 10^6 cells/mL.

-

Treat the cells with this compound (C17) at a final concentration of 1 µM for 2 hours. For the control group, treat cells with an equivalent volume of DMSO.

-

Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Proceed immediately to cell lysis.

Cell Lysis and Protein Digestion

Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0, supplemented with phosphatase and protease inhibitor cocktails.

Protocol:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Reduction and Alkylation:

-

Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

Digestion:

-

Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) column.

Phosphopeptide Enrichment (TiO2)

Protocol:

-

Equilibrate titanium dioxide (TiO2) beads with loading buffer (e.g., 80% acetonitrile, 5% TFA).

-

Incubate the desalted peptide digest with the equilibrated TiO2 beads to allow for the binding of phosphopeptides.

-

Wash the beads several times with wash buffer (e.g., 80% acetonitrile, 1% TFA) to remove non-phosphorylated peptides.

-

Elute the phosphopeptides from the beads using an elution buffer with a high pH (e.g., 1% ammonium hydroxide).

-

Acidify the eluted phosphopeptides with TFA and desalt using a C18 SPE column.

-

Dry the enriched phosphopeptides in a vacuum centrifuge.

LC-MS/MS Analysis

Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

Protocol:

-

Reconstitute the dried phosphopeptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Load the sample onto a trap column and then separate on an analytical column using a gradient of increasing acetonitrile concentration.

-

Acquire data in a data-dependent acquisition (DDA) mode, with the mass spectrometer automatically selecting the most abundant precursor ions for fragmentation.

Data Analysis

Software: MaxQuant or similar proteomics data analysis software.

Protocol:

-

Search the raw MS data against a human protein database.

-

Perform label-free quantification to determine the relative abundance of phosphopeptides between the this compound treated and control samples.

-

Filter the results to include only high-confidence phosphosite localizations (e.g., localization probability > 0.75).

-

Perform statistical analysis to identify significantly regulated phosphosites.

In Vitro Kinase Assay

Protocol:

-

Prepare a reaction mixture containing recombinant DYRK2 enzyme, a substrate peptide (e.g., DYRKtide), and kinase assay buffer.

-

Add this compound (C17) at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

-

Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.[9]

Visualizations

Caption: Quantitative phosphoproteomic workflow.

Caption: DYRK2 signaling pathway and inhibition.

References

- 1. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DYRK2 inhibitor C17 | DYRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Functional Roles of DYRK2 as a Tumor Regulator [mdpi.com]

- 5. Updating dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2): molecular basis, functions and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]

- 9. promega.com.cn [promega.com.cn]

Application Notes and Protocols for Dyrk2-IN-1 Treatment in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that plays a critical, albeit complex, role in cellular processes such as cell cycle progression, apoptosis, and proteasome regulation.[1][2] In specific cancer contexts, such as triple-negative breast cancer (TNBC) and multiple myeloma (MM), DYRK2 has been identified as an oncogenic driver.[3][4] It promotes cancer cell survival by phosphorylating and activating the 26S proteasome, a complex essential for managing proteotoxic stress in rapidly dividing cancer cells.[1][4][5] Inhibition of DYRK2 presents a promising therapeutic strategy to disrupt this survival mechanism.

These application notes provide a comprehensive guide for the use of DYRK2 inhibitors, exemplified by the well-characterized compound LDN192960 , in preclinical in vivo mouse models of cancer.

Mechanism of Action: The DYRK2-Proteasome Axis

DYRK2 is a key regulator of cellular proteostasis, particularly in cancer cells that are highly dependent on the 26S proteasome for survival.[2][4] DYRK2 directly phosphorylates the proteasome regulatory subunit RPT3 at threonine 25.[5] This phosphorylation event enhances the activity of the 26S proteasome, allowing for efficient degradation of misfolded proteins and key tumor suppressors, thereby promoting cancer cell proliferation and survival.[1][5]